molecular formula C18H24N2O5 B2558442 1,4-dioxa-8-azaspiro[4.5]decan-8-yl(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone CAS No. 2034362-05-3

1,4-dioxa-8-azaspiro[4.5]decan-8-yl(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone

Cat. No.: B2558442
CAS No.: 2034362-05-3
M. Wt: 348.399
InChI Key: LTLFTBZWPVESHO-UHFFFAOYSA-N
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Description

1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone is a complex organic compound characterized by its unique structural motifs that include spiro, azaspiro, and pyridine moieties. This compound is of significant interest due to its potential applications in various scientific research fields, including medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1,4-dioxa-8-azaspiro[4.5]decan-8-yl(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone generally involves multi-step synthetic processes. These processes might typically start with the construction of the azaspiro skeleton, followed by the introduction of the dioxa bridge and the pyridinyl methanone side chain. Standard synthetic procedures include nucleophilic substitution, cyclization reactions, and protection-deprotection sequences. Typical reagents might include alkyl halides, pyridine derivatives, and protecting groups like tetrahydropyranyl ethers.

Industrial Production Methods

Industrial-scale production often adopts more streamlined and cost-effective routes, incorporating catalytic methods to enhance yields and reaction efficiency. High-throughput synthesis techniques and continuous flow chemistry are also increasingly employed to optimize the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone can undergo various chemical reactions, such as:

  • Oxidation: The compound might be oxidized under specific conditions to yield various oxidation products.

  • Reduction: Reductive transformations can be utilized to modify functional groups within the molecule.

  • Substitution: Nucleophilic or electrophilic substitution reactions can be carried out on the pyridine ring or other reactive sites.

Common Reagents and Conditions

Typical reagents include strong oxidizers (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents). Reaction conditions vary widely depending on the desired transformation, including temperature, solvent, and time.

Major Products

The major products from these reactions depend on the specific conditions and reag

Properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[6-(oxan-4-yloxy)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c21-17(20-7-5-18(6-8-20)23-11-12-24-18)14-1-2-16(19-13-14)25-15-3-9-22-10-4-15/h1-2,13,15H,3-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLFTBZWPVESHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=C(C=C2)C(=O)N3CCC4(CC3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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